molecular formula C26H31N3O3S B6516178 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide CAS No. 689754-45-8

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide

Katalognummer: B6516178
CAS-Nummer: 689754-45-8
Molekulargewicht: 465.6 g/mol
InChI-Schlüssel: PDYWZGQQTFBASD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H31N3O3S and its molecular weight is 465.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.20861303 g/mol and the complexity rating of the compound is 777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

AKOS001817332, also known as F6548-1439, is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor . The primary target of this compound is the HIF-PH enzyme .

Mode of Action

The compound is designed to stabilize hypoxia-inducible factor (HIF) , a transcription factor that regulates the expression of genes involved with red blood cell (RBC) production in response to changes in oxygen levels . By inhibiting the HIF-PH enzyme, AKOS001817332 exploits the same mechanism of action used by the body to naturally adapt to lower oxygen availability associated with a moderate increase in altitude .

Biochemical Pathways

The stabilization of HIF leads to increased production of erythropoietin (EPO), a hormone that stimulates the production of RBCs . This process is part of the body’s natural response to hypoxia (low oxygen levels). The compound also improves iron mobilization, potentially eliminating the need for intravenous iron administration and reducing the overall need for iron supplementation .

Pharmacokinetics

It is known that the compound is administered orally .

Result of Action

The primary result of AKOS001817332’s action is an increase in hemoglobin levels, which is achieved predictably and sustainably . This leads to improved oxygen delivery, which is beneficial in conditions such as anemia related to chronic kidney disease .

Action Environment

The efficacy of AKOS001817332 is influenced by the body’s oxygen levels. The compound’s mechanism of action is designed to mimic the body’s natural response to hypoxia, which is triggered by lower oxygen availability

Eigenschaften

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-4-19-10-12-21(13-11-19)29-24(31)23-17(2)18(3)33-25(23)28(26(29)32)16-22(30)27-15-14-20-8-6-5-7-9-20/h8,10-13H,4-7,9,14-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYWZGQQTFBASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CCCCC4)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.